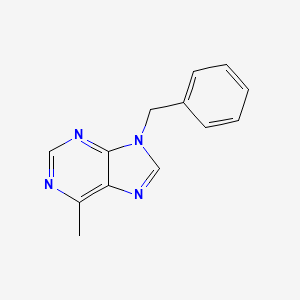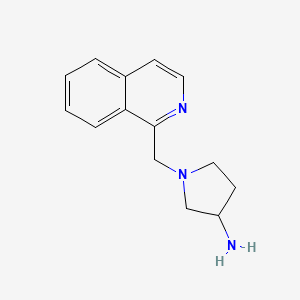![molecular formula C14H13N3 B11882833 (1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11882833.png)
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and a methanamine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl(pyridin-2-yl)methanone with ammonium acetate in glacial acetic acid at elevated temperatures . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,5-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,5-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting specific ions or molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine depends on its specific application. For instance, as a fluorescent probe, it operates through a mechanism involving the interaction with target ions or molecules, leading to a change in fluorescence intensity . In medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- Substituted imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
(1-Phenylimidazo[1,5-a]pyridin-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a methanamine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
(1-phenylimidazo[1,5-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C14H13N3/c15-10-13-16-14(11-6-2-1-3-7-11)12-8-4-5-9-17(12)13/h1-9H,10,15H2 |
Clave InChI |
IELUECPFHVCOGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)



![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)



